molecular formula C12H23ClN2O2 B2868240 tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate hydrochloride CAS No. 1956319-14-4

tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate hydrochloride

Cat. No. B2868240
CAS RN: 1956319-14-4
M. Wt: 262.78
InChI Key: QWEAIAHAYCGQQN-UHFFFAOYSA-N
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Description

“tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate hydrochloride” is a chemical compound with the CAS Number: 885268-47-3 . It has a molecular weight of 226.32 . The compound is typically stored at room temperature and appears as an oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-4-5-12(14)6-7-13-9-12/h13H,4-9H2,1-3H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 226.32 . It appears as an oil and is typically stored at room temperature .

Scientific Research Applications

Synthesis of Constrained Peptide Mimetics

Research has shown the utility of derivatives similar to tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate hydrochloride in the synthesis of constrained peptide mimetics. For instance, spirolactams have been synthesized as conformationally restricted pseudopeptides, serving as surrogates for dipeptides like Pro-Leu and Gly-Leu. These compounds, through conformational analyses via NMR experiments and molecular modeling, have been identified as mimetics for gamma-turns or distorted type II beta-turns, highlighting their potential in peptide synthesis (Fernandez et al., 2002).

Supramolecular Arrangements

Derivatives of the compound have been investigated for their role in supramolecular arrangements. The study of cyclohexane-5-spirohydantoin derivatives, for example, has elucidated the relationship between molecular and crystal structures, demonstrating the impact of substituents on the cyclohexane ring in forming supramolecular arrangements (Graus et al., 2010).

Development of Novel Synthetic Methodologies

The tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate hydrochloride and its analogs have been central to the development of novel synthetic methodologies. Improved synthesis methods for diazaspiro[4.4] nonane compounds have been reported, offering higher efficiency and better yield, which is vital for the production of biologically active compounds (Zhiqin, 2004).

Study of Molecular Structures and Interactions

The investigation into the molecular structures and interactions of tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate hydrochloride derivatives has provided insights into the stereochemical aspects of these compounds. For instance, the assignment of relative configurations of spiro[4.5]decanes through NMR and other spectroscopic techniques has been crucial for understanding their chemical behavior and potential applications (Guerrero-Alvarez et al., 2004).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-8-4-5-12(14)6-7-13-9-12;/h13H,4-9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWEAIAHAYCGQQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate hydrochloride

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